molecular formula C16H14N2O2 B2955902 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 397881-02-6

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2955902
CAS No.: 397881-02-6
M. Wt: 266.3
InChI Key: QFRZMQMTCMFJEN-UHFFFAOYSA-N
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Description

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a benzofuran derivative characterized by a benzofuran core substituted with an amino group at the 3-position and a carboxamide group at the 2-position, where the amide nitrogen is linked to a 4-methylphenyl ring.

Properties

IUPAC Name

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-6-8-11(9-7-10)18-16(19)15-14(17)12-4-2-3-5-13(12)20-15/h2-9H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRZMQMTCMFJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety undergoes oxidation under controlled conditions. Key transformations include:

Reagents and Conditions

  • Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at 60–80°C .

  • Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺ in aqueous ethanol at room temperature.

Products

  • Oxidation of the benzofuran ring produces 3-keto derivatives or carboxylic acids via cleavage of the furan ring.

  • The methyl group on the para-substituted phenyl ring oxidizes to a carboxylic acid under strong oxidative conditions.

Reduction Reactions

The carboxamide group and aromatic system participate in reduction:

Reagents and Conditions

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at reflux .

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50–60°C.

Products

  • Reduction of the carboxamide yields N-(4-methylphenyl)aminomethylbenzofuran .

  • Selective reduction of the benzofuran double bond generates dihydrobenzofuran derivatives .

Substitution Reactions

The amino group at the 3-position is highly reactive toward electrophilic substitution:

Reagents and Conditions

Reaction Type Reagents Conditions
DiazotizationNaNO₂, HCl0–5°C, followed by coupling
Nucleophilic substitutionAlkyl halides (R-X), K₂CO₃DMF, 80°C, 6–8 h

Products

  • Diazotization with subsequent coupling forms azo-linked derivatives (e.g., with β-naphthol) .

  • Alkylation produces N-alkylated benzofuran carboxamides .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reagents and Conditions

  • Acidic hydrolysis : 6M HCl, reflux, 12 h.

  • Basic hydrolysis : 4M NaOH, ethanol/water (1:1), 8 h.

Products

  • Hydrolysis yields 3-amino-1-benzofuran-2-carboxylic acid and 4-methylaniline .

N-Arylation Reactions

The amino group participates in copper-catalyzed coupling:

Reagents and Conditions

  • Arylboronic acids , Cu(OAc)₂ (10 mol%), CH₂Cl₂, room temperature, 8–10 h .

Products

  • Mono- or bi-arylated derivatives form, depending on stoichiometry:

    • Mono-N-aryl : 1.2 equiv arylboronic acid .

    • Bi-N-aryl : 2.5 equiv arylboronic acid, extended reaction time .

Condensation Reactions

The amino group reacts with carbonyl compounds:

Reagents and Conditions

  • Malononitrile , Cs₂CO₃, DMF, microwave irradiation (100°C, 20 min) .

Products

  • Knoevenagel condensation produces fluorescent conjugated alkenes .

  • Further cyclization yields pyridine-fused benzofurans .

Cycloaddition Reactions

The benzofuran core participates in Diels-Alder reactions:

Reagents and Conditions

  • Maleic anhydride , toluene, reflux, 24 h.

Products

  • Forms tetracyclic adducts via [4+2] cycloaddition at the furan double bond.

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation : Decomposes above 250°C, forming CO₂ and 4-methylaniline residues.

  • Photolysis : UV irradiation (254 nm) in methanol leads to ring-opening products via radical intermediates.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

  • Research indicates that compounds similar to 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide may exhibit activity as agonists at nicotinic acetylcholine receptors, which are implicated in cognition and memory processes. Studies have shown that such compounds can improve working and recognition memory in rodent models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

2. Antidepressant Activity

  • Benzofuran derivatives have been studied for their potential antidepressant effects. The compound is structurally related to other known antidepressants, and preliminary studies suggest it may influence serotonin pathways, making it a candidate for further exploration in the treatment of depression .

3. Anti-inflammatory Properties

  • There is emerging evidence that benzofuran derivatives may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can modulate inflammatory responses, which could have implications for treating conditions characterized by chronic inflammation .

Case Studies

Study ReferenceObjectiveFindings
Evaluate the effects on memoryThe compound improved working and recognition memory in rodents, indicating potential for cognitive enhancement.
Investigate antidepressant potentialSimilar compounds showed efficacy in modulating serotonin receptors, suggesting a pathway for depression treatment.
Assess anti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in cell cultures, indicating therapeutic potential for inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent patents describe efficient methods for producing benzofuran derivatives, highlighting the commercial viability of this compound .

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antiproliferative or cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Features/Data
This compound 4-Methyl C₁₆H₁₄N₂O₂ 266.30* Parent compound; lacks reported bioactivity in evidence
3-Amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide 4-Nitro C₁₅H₁₁N₃O₄ 297.27 Electron-withdrawing nitro group; potential for enhanced reactivity
3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide 4-Chloro C₁₅H₁₁ClN₂O₂ 298.72 Chlorine increases lipophilicity; CID 1083209
3-Amino-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide 3-Chloro C₁₅H₁₁ClN₂O₂ 298.72 Ortho-substitution may alter binding affinity
3-Amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide 4-Fluoro C₁₅H₁₁FN₂O₂ 270.26 Fluorine improves metabolic stability; RK393600
3-Amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide 2-Methoxy C₁₆H₁₄N₂O₃ 282.29 Methoxy group enhances solubility; temporary stock shortage noted
N-(4-Acetylphenyl)-1-benzofuran-2-carboxamide 4-Acetyl C₁₇H₁₃NO₃ 279.30 Ketone group introduces polarity; ChemSpider ID 587977
5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide 4-Sulfamoyl (linked to pyrimidine) C₂₀H₁₇ClN₂O₄S 424.88 Sulfamoyl-pyrimidine moiety suggests kinase inhibition potential

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., 4-Methyl, 2-Methoxy): The 4-methyl group in the parent compound enhances lipophilicity, while the 2-methoxy analog (C₁₆H₁₄N₂O₃) improves aqueous solubility due to hydrogen bonding . Electron-Withdrawing Groups (e.g., 4-Nitro, 4-Chloro): The 4-nitro derivative (C₁₅H₁₁N₃O₄) may exhibit increased reactivity in electrophilic substitution reactions . Halogenated Derivatives (4-Fluoro): Fluorine substitution (C₁₅H₁₁FN₂O₂) is associated with improved metabolic stability and bioavailability in drug design .

Structural Complexity and Bioactivity: The 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl) analog (C₂₀H₁₇ClN₂O₄S) incorporates a sulfamoyl group linked to a pyrimidine ring, a feature common in kinase inhibitors (e.g., GSK8175 derivatives) . N-(4-Acetylphenyl)-1-benzofuran-2-carboxamide (C₁₇H₁₃NO₃) contains a ketone group, which may interact with biological targets via hydrogen bonding or π-stacking .

Reduction of azido intermediates (e.g., using SnCl₂·H₂O ) is employed to generate amino-substituted derivatives.

Gaps in Data: No direct pharmacological data (e.g., IC₅₀ values, toxicity) are available for the parent compound or its analogs in the provided evidence. Safety profiles (GHS classifications) and detailed pharmacokinetic data are absent but critical for preclinical evaluation.

Biological Activity

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety linked to a carboxamide group and an amino group substituted with a methylphenyl group. Its molecular formula is C₁₅H₁₃N₃O₂, and it exhibits properties that are conducive to various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity.
  • Signaling Pathway Modulation : It can affect cellular processes such as proliferation and apoptosis.
  • DNA/RNA Interaction : The compound may influence gene expression, contributing to its neuroprotective effects.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective and antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which are crucial for preventing oxidative stress-related neuronal damage.

Anticancer Activity

In vitro studies have demonstrated the compound's potential in cancer therapy. For instance, it has shown selective inhibition of cancer cell proliferation, particularly in lung adenocarcinoma models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran ring enhance its antiproliferative activity against various cancer cell lines .

Case Studies and Experimental Data

  • Neuroprotection Against Excitotoxicity : A study demonstrated that this compound significantly reduced neuronal death in models of excitotoxicity, indicating its potential for treating neurodegenerative diseases.
  • Anticancer Efficacy : In a study involving A549 lung adenocarcinoma cells, the compound exhibited an IC50 value comparable to established anticancer drugs, suggesting its viability as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveScavenges free radicals
AntioxidantInhibits lipid peroxidation
AnticancerIC50 against A549 cells: comparable to doxorubicin

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the benzofuran moiety can significantly enhance biological activities. For example, the presence of the amino group and specific substitutions increases neuroprotective effects against excitotoxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step processes. Key steps include:

  • Preparation of benzofuran-2-carboxylic acid derivatives via cyclization or C–H functionalization.
  • Amide bond formation using coupling agents (e.g., EDCI/HOBt) between the benzofuran core and substituted anilines.
  • Transamidation or palladium-catalyzed cross-coupling reactions to introduce the 4-methylphenyl group (see similar protocols in and ).
  • Key Consideration : Monitor reaction progress using TLC or LC-MS, and purify via column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR for verifying substituent positions and confirming amide bond formation (e.g., δ 7.5–8.0 ppm for aromatic protons adjacent to the carboxamide group).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected at m/z 307.12).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch) validate the carboxamide group.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for benzofuran carboxamides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., from and ) to identify critical substituents. For example, the 3-amino group may enhance binding to targets like HDACs or α7 nicotinic receptors.
  • Dose-Response Studies : Perform in vitro assays (e.g., IC50_{50} determination) under standardized conditions to minimize variability.
  • Molecular Docking : Use software like AutoDock to model interactions with HDAC isoforms or receptor binding pockets (see for docking protocols).

Q. What strategies optimize crystallographic analysis of benzofuran carboxamides?

  • Methodological Answer :

  • Crystallization : Use slow evaporation with solvents like ethanol/DCM. For challenging crystals, employ SHELXT ( ) for structure solution .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency (see ).
  • Twinning Analysis : Address twinning issues using PLATON or CrysAlisPro for high-symmetry space groups .

Q. How do reaction conditions impact yield in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for C–H arylations (optimize temperature: 80–120°C).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amidation efficiency.
  • Scale-Up Challenges : Transition from batch to flow chemistry (as in ) to enhance reproducibility.

Data Analysis and Interpretation

Q. How can researchers validate the compound’s mechanism of action in neurological studies?

  • Methodological Answer :

  • In Vivo Models : Use rodent Morris water maze tests (as in ) to assess cognitive enhancement via α7 nicotinic receptor agonism.
  • Biochemical Assays : Measure acetylcholinesterase inhibition or HDAC activity (Bradford assay, , for protein quantification) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: ~2.5), BBB permeability, and CYP450 interactions.
  • QSAR Modeling : Train models on benzofuran derivatives (e.g., from ) to correlate substituents with solubility/bioactivity.

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